![molecular formula C10H11NS B13587583 3-[3-(Methylsulfanyl)phenyl]propanenitrile](/img/structure/B13587583.png)
3-[3-(Methylsulfanyl)phenyl]propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(Methylsulfanyl)phenyl]propanenitrile is an organic compound with the molecular formula C10H11NS It is characterized by the presence of a nitrile group (-CN) attached to a propyl chain, which is further connected to a phenyl ring substituted with a methylsulfanyl group (-SCH3)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Methylsulfanyl)phenyl]propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromopropanenitrile and 3-(methylsulfanyl)phenylboronic acid.
Reaction Conditions: A palladium-catalyzed Suzuki coupling reaction is employed to couple the 3-bromopropanenitrile with 3-(methylsulfanyl)phenylboronic acid. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like palladium(II) acetate (Pd(OAc)2).
Solvent: The reaction is typically conducted in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere of nitrogen or argon.
Temperature: The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as recrystallization or chromatography to obtain high-purity product.
化学反应分析
Types of Reactions
3-[3-(Methylsulfanyl)phenyl]propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid (CH3COOH) as solvent, room temperature.
Reduction: LiAlH4 in dry ether, catalytic hydrogenation with palladium on carbon (Pd/C), room temperature to reflux.
Substitution: HNO3 in sulfuric acid (H2SO4) for nitration, Br2 in acetic acid for bromination, room temperature.
Major Products
Oxidation: 3-[3-(Methylsulfinyl)phenyl]propanenitrile (sulfoxide), 3-[3-(Methylsulfonyl)phenyl]propanenitrile (sulfone).
Reduction: 3-[3-(Methylsulfanyl)phenyl]propanamine.
Substitution: 3-[3-(Methylsulfanyl)-4-nitrophenyl]propanenitrile (nitration), 3-[3-(Methylsulfanyl)-4-bromophenyl]propanenitrile (bromination).
科学研究应用
3-[3-(Methylsulfanyl)phenyl]propanenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用机制
The mechanism of action of 3-[3-(Methylsulfanyl)phenyl]propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, while the methylsulfanyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
3-[4-(Methylsulfanyl)phenyl]propanenitrile: Similar structure but with the methylsulfanyl group at the para position.
3-[2-(Methylsulfanyl)phenyl]propanenitrile: Similar structure but with the methylsulfanyl group at the ortho position.
3-[3-(Methylsulfinyl)phenyl]propanenitrile: Oxidized form with a sulfinyl group instead of a methylsulfanyl group.
3-[3-(Methylsulfonyl)phenyl]propanenitrile: Further oxidized form with a sulfonyl group.
Uniqueness
3-[3-(Methylsulfanyl)phenyl]propanenitrile is unique due to the specific positioning of the methylsulfanyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.
属性
分子式 |
C10H11NS |
|---|---|
分子量 |
177.27 g/mol |
IUPAC 名称 |
3-(3-methylsulfanylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11NS/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8H,3,5H2,1H3 |
InChI 键 |
APWUZPUVDUTKCY-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC=CC(=C1)CCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


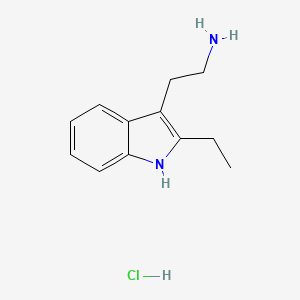
![Methyl8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylate](/img/structure/B13587515.png)
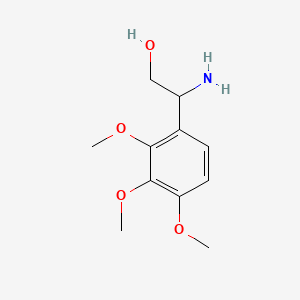
![Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13587531.png)
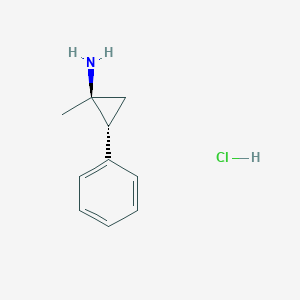
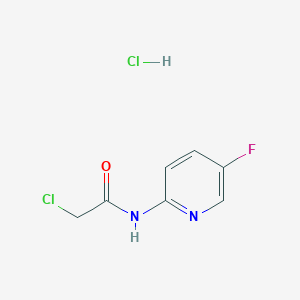
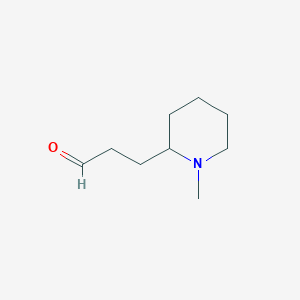
![5-(Pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazol-3-amine](/img/structure/B13587557.png)

![(4R)-4-[[(2S)-2-[[(4R)-2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(6R,9S,15S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13587564.png)


![3-[1-(Trifluoromethyl)cyclopropyl]piperidinehydrochloride](/img/structure/B13587576.png)
![tert-Butyl ((4-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl)methyl)carbamate](/img/structure/B13587584.png)
